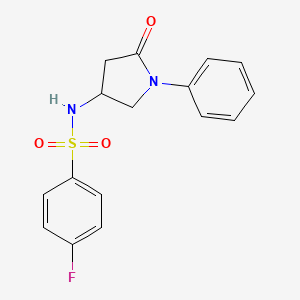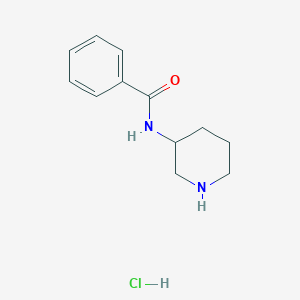
4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a piperidin-1-yl group, a phenoxyphenyl group, and a keto group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid typically involves multiple steps, starting with the formation of the phenoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated compound in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving the use of catalysts to increase yield and purity. The process may include the use of high-pressure reactors and precise temperature control to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl compounds.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, often serving as a building block in organic synthesis.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and pain management.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism by which 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Oxo-4-phenylbutanoic acid
4-Oxo-4-(4-phenoxyphenyl)butyric acid
4-(4-biphenylyl)-4-oxobutyric acid
Uniqueness: 4-Oxo-4-((4-phenoxyphenyl)amino)-2-(piperidin-1-yl)butanoic acid stands out due to its unique combination of functional groups, which contribute to its distinct chemical properties and potential applications. Its structural complexity allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-20(15-19(21(25)26)23-13-5-2-6-14-23)22-16-9-11-18(12-10-16)27-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMANGLXLBKCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide](/img/structure/B2668695.png)

![2,4-dimethyl-6-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2668697.png)
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole](/img/structure/B2668699.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)
![2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2668703.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)
![1-[3-[(4-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2668707.png)

![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)

